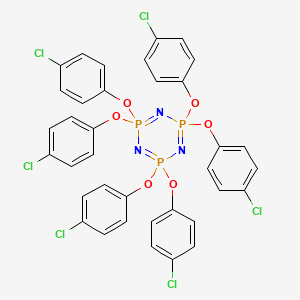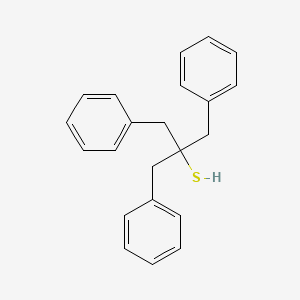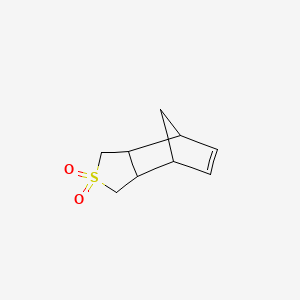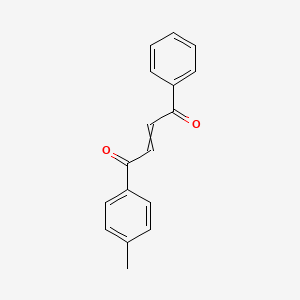
1-(3-Methyl-2-pyridyl)-3-(4-(methylthio)phenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Methyl-2-pyridyl)-3-(4-(methylthio)phenyl)urea is an organic compound that belongs to the class of ureas It is characterized by the presence of a pyridyl group and a phenyl group, both of which are substituted with methyl and methylthio groups, respectively
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methyl-2-pyridyl)-3-(4-(methylthio)phenyl)urea typically involves the reaction of 3-methyl-2-pyridyl isocyanate with 4-(methylthio)aniline. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The use of high-purity starting materials and optimized reaction conditions is crucial for large-scale production.
化学反应分析
Types of Reactions: 1-(3-Methyl-2-pyridyl)-3-(4-(methylthio)phenyl)urea can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.
Substitution: The pyridyl and phenyl groups can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives, substituted ureas.
科学研究应用
1-(3-Methyl-2-pyridyl)-3-(4-(methylthio)phenyl)urea has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the design of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural features make it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in biochemical assays to study enzyme inhibition and protein-ligand interactions.
作用机制
The mechanism of action of 1-(3-Methyl-2-pyridyl)-3-(4-(methylthio)phenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, binding to the active site or allosteric site of the target protein. This interaction can lead to changes in the protein’s activity, affecting various biochemical pathways.
相似化合物的比较
1-(3-Methyl-2-pyridyl)-3-phenylurea: Lacks the methylthio group, which may affect its reactivity and biological activity.
1-(2-Pyridyl)-3-(4-(methylthio)phenyl)urea: Lacks the methyl group on the pyridyl ring, which may influence its binding affinity and selectivity.
1-(3-Methyl-2-pyridyl)-3-(4-methoxyphenyl)urea: Contains a methoxy group instead of a methylthio group, which can alter its electronic properties and reactivity.
Uniqueness: 1-(3-Methyl-2-pyridyl)-3-(4-(methylthio)phenyl)urea is unique due to the presence of both the methyl and methylthio substituents, which can significantly influence its chemical behavior and biological activity. These substituents can affect the compound’s solubility, stability, and interaction with molecular targets, making it a valuable compound for various research applications.
属性
CAS 编号 |
200417-42-1 |
|---|---|
分子式 |
C14H15N3OS |
分子量 |
273.36 g/mol |
IUPAC 名称 |
1-(3-methylpyridin-2-yl)-3-(4-methylsulfanylphenyl)urea |
InChI |
InChI=1S/C14H15N3OS/c1-10-4-3-9-15-13(10)17-14(18)16-11-5-7-12(19-2)8-6-11/h3-9H,1-2H3,(H2,15,16,17,18) |
InChI 键 |
BMIPTWBNUJPWCN-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(N=CC=C1)NC(=O)NC2=CC=C(C=C2)SC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![N~1~-[2-(4-methoxyphenyl)-4-quinolinyl]-N~1~,N~2~,N~2~-trimethyl-1,2-ethanediamine hydrobromide](/img/structure/B11945553.png)
![N-((1E,4E)-4-[(phenylsulfonyl)imino]-1(4H)-naphthalenylidene)benzenesulfonamide](/img/structure/B11945563.png)





